3-Chloro-2,4,5-trifluorobenzaldehyde
Overview
Description
3-Chloro-2,4,5-trifluorobenzaldehyde is an organic compound with the chemical formula C7H2ClF3O. It is a colorless to slightly yellow liquid with a pungent taste. This compound is soluble in many organic solvents, such as alcohols and ethers . It is used as an intermediate in organic synthesis and has applications in various fields, including the production of bactericides, preservatives, and raw materials for drug synthesis .
Preparation Methods
The preparation of 3-Chloro-2,4,5-trifluorobenzaldehyde typically involves the reaction of a fluorinating reagent and a chlorinating reagent with 2,4,5-trifluorobenzyl alcohol . The reaction is usually carried out in a suitable solvent, and the formation of the product is controlled by appropriate temperature and reaction time . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-2,4,5-trifluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-2,4,5-trifluorobenzaldehyde has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of pigments, dyes, and plant growth regulators.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5-trifluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-Chloro-2,4,5-trifluorobenzaldehyde can be compared with other similar compounds, such as:
2,4,5-Trifluorobenzaldehyde: This compound lacks the chlorine atom and has similar reactivity but different physical properties.
3-Chloro-4,5-difluorobenzaldehyde: This compound has one less fluorine atom and may exhibit different reactivity and applications.
3-Chloro-2,4,5-trifluorotoluene: This compound has a methyl group instead of an aldehyde group, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOTUPISSVMOCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471689 | |
Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-80-8 | |
Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101513-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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